![molecular formula C9H11BO5 B2702637 2-Formyl-3,5-dimethoxyphenylboronic acid CAS No. 2096331-94-9](/img/structure/B2702637.png)
2-Formyl-3,5-dimethoxyphenylboronic acid
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Overview
Description
2-Formyl-3,5-dimethoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BO5 . It has a molecular weight of 209.99 . The compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The InChI code for 2-Formyl-3,5-dimethoxyphenylboronic acid is 1S/C9H11BO5/c1-14-6-3-8 (10 (12)13)7 (5-11)9 (4-6)15-2/h3-5,12-13H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including 2-Formyl-3,5-dimethoxyphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis
2-Formyl-3,5-dimethoxyphenylboronic acid is a solid compound . The compound’s storage temperature is not specified in the available resources .Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for constructing carbon-carbon bonds. Researchers have employed 2-Formyl-3,5-dimethoxyphenylboronic acid as a boronate ester partner in this reaction. By coupling it with various aryl or heteroaryl halides, they can synthesize diverse biaryl compounds. These products find applications in medicinal chemistry, materials science, and natural product synthesis .
Positive GABAA Receptor Modulators
GABAA receptors play a crucial role in neurotransmission and are targets for drugs treating anxiety, epilepsy, and sleep disorders. Scientists have explored 2-Formyl-3,5-dimethoxyphenylboronic acid derivatives as potential positive allosteric modulators of GABAA receptors. These compounds enhance receptor activity, potentially leading to novel therapeutic agents .
Preparation of Benzopyranone Derivatives
Benzopyranones exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Researchers have utilized 2-Formyl-3,5-dimethoxyphenylboronic acid as a key building block in the synthesis of benzopyranone derivatives. These compounds may find applications in drug discovery and development .
Aryl Alkene Synthesis via Three-Component Coupling
The combination of 2-Formyl-3,5-dimethoxyphenylboronic acid, an aryl halide, and an alkyne allows for the efficient construction of aryl alkenes. This three-component coupling, catalyzed by palladium, provides a straightforward route to functionalized alkenes. These compounds are valuable intermediates in organic synthesis and materials science .
Rhodium-Catalyzed Cyanation
Researchers have explored the use of 2-Formyl-3,5-dimethoxyphenylboronic acid in rhodium-catalyzed cyanation reactions. By introducing a cyano group, they can modify the compound’s electronic properties. Such modifications are relevant in designing new materials or fine-tuning the reactivity of boronic acids .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be highly valuable reagents in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross coupling reaction .
Mode of Action
Boronic acids and their derivatives, including 2-formyl-3,5-dimethoxyphenylboronic acid, are known to interact with their targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic acid or its derivative .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the stability of boronic acids and their derivatives can be influenced by environmental factors such as air and moisture .
Result of Action
The compound’s participation in various chemical transformations suggests that it may contribute to the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
(2-formyl-3,5-dimethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-6-3-8(10(12)13)7(5-11)9(4-6)15-2/h3-5,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDOKIIRVBABOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C=O)OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-3,5-dimethoxyphenylboronic acid |
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